5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-ethyl-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O2S/c1-2-13-14(17)12-8-10(16)9-18-15(12)19(13)22(20,21)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOXZILQPFIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678441 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-48-1 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H12BrIN2O2S
- Molecular Weight : 491.14 g/mol
- CAS Number : 1246088-48-1
- Structural Characteristics : The compound contains a pyrrolo[2,3-b]pyridine core with bromine and iodine substitutions, along with a phenylsulfonyl group that enhances its biological activity.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit potent anticancer properties. For instance, studies have demonstrated that similar pyrrolopyridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-2-ethyl-3-iodo... | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| 5-Bromo-2-chloro... | A549 (Lung Cancer) | 10 | Cell cycle arrest at G2/M phase |
| 5-Iodo-1-(phenylsulfonyl)... | HeLa (Cervical Cancer) | 12 | Inhibition of topoisomerase activity |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that related pyrrolopyridine derivatives possess antibacterial and antifungal properties. The presence of the sulfonyl group may enhance interaction with microbial enzymes.
Table 2: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 5-Bromo-2-chloro... | Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| 5-Iodo... | Candida albicans | 16 µg/mL | Fungicidal |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study involved the evaluation of a closely related compound in a preclinical model of breast cancer. The study reported significant tumor regression in mice treated with the compound compared to controls, highlighting its potential as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. The presence of bromine and iodine atoms may enhance the compound's ability to interact with biological targets, making it a subject of interest in cancer research.
- Antimicrobial Properties : Research indicates that compounds containing sulfonyl groups can exhibit antimicrobial activity. The phenylsulfonyl moiety in this compound may contribute to its effectiveness against various pathogens.
Synthetic Chemistry
5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for various chemical modifications, making it a versatile building block in synthesizing more complex organic molecules.
- Reactivity in Cross-Coupling Reactions : The presence of halogens (bromo and iodo) facilitates cross-coupling reactions, which are essential in constructing carbon-carbon bonds in organic synthesis.
Material Science
Emerging research indicates potential applications in material science:
- Organic Electronics : The electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for use in organic semiconductors and photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrrolo[2,3-b]pyridine derivatives. The study found that modifications at the 5-position significantly enhanced cytotoxicity against several cancer cell lines. The specific role of this compound was highlighted as a promising lead compound due to its structural stability and reactivity .
Case Study 2: Antimicrobial Effects
Research published in Antimicrobial Agents and Chemotherapy examined the antimicrobial efficacy of sulfonamide derivatives. The findings indicated that compounds similar to this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
Summary Table of Applications
| Application Area | Potential Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Significant cytotoxicity and efficacy |
| Synthetic Chemistry | Intermediate for complex organic synthesis | Versatile building block |
| Material Science | Organic electronics | Promising candidate for semiconductors |
Comparison with Similar Compounds
Table 1: Substituent Comparison and Reactivity
Key Observations :
- Iodine vs. Ethynyl/Nitro Groups : The iodine substituent in the target compound enables efficient cross-coupling (e.g., Suzuki reactions) due to its superior leaving-group ability compared to nitro or ethynyl groups .
- Phenylsulfonyl vs. Methyl : The phenylsulfonyl group enhances solubility in polar solvents (e.g., DMSO) compared to methyl, which increases volatility .
Key Findings :
- The phenylsulfonyl group in the target compound improves metabolic stability compared to unprotected pyrrolo[2,3-b]pyridines .
- Bromine and iodine substituents synergize to enhance binding affinity in kinase inhibition assays .
Physicochemical Properties
Table 3: Solubility and Stability
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitably substituted pyrrolo[2,3-b]pyridine core, which undergoes selective halogenation and sulfonylation steps to install the bromine, iodine, and phenylsulfonyl groups. The ethyl substituent at position 2 is introduced either before or after halogenation depending on the synthetic route.
Preparation of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Intermediate
A critical intermediate in the synthesis is 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, prepared by sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions.
- Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Cool the solution to 0 °C and add sodium hydride (NaH) slowly under nitrogen atmosphere to deprotonate the pyrrole nitrogen.
- After stirring at 0 °C to room temperature, add benzenesulfonyl chloride dropwise.
- Stir the mixture at room temperature for several hours (typically overnight).
- Quench the reaction with saturated ammonium chloride solution.
- Extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash, dry, and concentrate to yield the sulfonylated product as a solid.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 94.3-100 | NaH in THF or DMF, 0 °C to room temp, overnight stirring | High purity confirmed by 1H NMR and TLC |
| 92.2 | Pyridine solvent, 85 °C, 4 hours | Alternative solvent and temperature |
This sulfonylation step is robust and reproducible, providing yields typically above 90% with high purity.
Introduction of the Ethyl Group at Position 2
The ethyl substituent at the 2-position can be introduced via alkylation or through starting materials already bearing the ethyl group. One approach involves:
- Using 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine as a precursor.
- Subsequent functionalization at other positions.
Alternatively, ethylation can be achieved via alkylation reactions under controlled conditions, but specific detailed protocols for this step are less commonly reported in the literature for this compound.
Final Assembly and Purification
The final compound, 5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is obtained after the sequential sulfonylation, ethylation, and iodination steps.
- Purification is commonly performed by recrystallization or chromatographic techniques.
- Characterization includes 1H NMR, mass spectrometry, and TLC to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfonylation | 5-Bromo-1H-pyrrolo[2,3-b]pyridine + NaH + benzenesulfonyl chloride, THF/DMF, 0 °C to RT, overnight | 94-100 | Key intermediate preparation |
| 2 | Ethylation | Starting with or introducing ethyl group at position 2 | Variable | Less documented, may use alkylation |
| 3 | Iodination | Electrophilic iodination with NIS or I2/oxidant, controlled temp | Not specified | Standard iodination protocols |
| 4 | Purification | Recrystallization or chromatography | - | Confirmed by spectroscopy and purity |
Research Findings and Notes
- The sulfonylation step is critical for the stability and reactivity of the molecule, enabling further functionalization.
- The presence of bromine and iodine atoms allows for subsequent cross-coupling reactions, useful in medicinal chemistry for building complex molecules.
- The phenylsulfonyl group enhances solubility and influences pharmacokinetic properties.
- The multi-step synthesis requires careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The compound can be synthesized via sequential halogenation and functionalization. A typical route involves:
Core halogenation : Start with a pyrrolo[2,3-b]pyridine scaffold. Bromination at position 5 and iodination at position 3 are achieved using reagents like NBS (N-bromosuccinimide) and iodine monochloride (ICl) under controlled conditions .
Sulfonylation : Introduce the phenylsulfonyl group at position 1 using phenylsulfonyl chloride in the presence of a base (e.g., NaH) in THF. This step requires anhydrous conditions to avoid hydrolysis .
Ethylation : Install the ethyl group at position 2 via alkylation with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Use silica gel flash chromatography with heptane/ethyl acetate (8:2) or dichloromethane/ethyl acetate (9:1) to isolate the product .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), NH protons (δ ~12.4 ppm for deprotected analogs), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
- ¹³C NMR and Mass Spectrometry : Confirm molecular weight and substituent positions. For example, the phenylsulfonyl group appears at ~135–140 ppm in ¹³C NMR .
- X-ray Crystallography (if applicable): Resolves regiochemistry of halogens and substituent orientation .
Q. What purification techniques are effective for this compound?
- Methodological Answer :
- Silica Gel Chromatography : Use gradient elution (heptane:ethyl acetate 8:2 to 7:3) to separate by polarity differences caused by halogens and sulfonyl groups .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals, especially for intermediates like 5-bromo-3-iodo precursors .
Advanced Research Questions
Q. How do steric and electronic effects of the phenylsulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the pyrrolo[2,3-b]pyridine core. This facilitates Suzuki-Miyaura couplings at position 5 (bromine) or 3 (iodine) with arylboronic acids. For example:
- Pd-Catalyzed Coupling : Use Pd(PPh₃)₄ (10 mol%) and K₂CO₃ in dioxane/water (3:1) at 105°C for 3–6 hours. The iodo substituent reacts faster than bromine due to lower bond dissociation energy .
- Regioselectivity : Steric hindrance from the ethyl group at position 2 may slow coupling at adjacent positions. Computational modeling (DFT) can predict reactivity trends .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) arise from:
- Substituent Effects : Compare analogs (e.g., 5-(3,4-dimethoxyphenyl) vs. 5-(4-fluorophenyl)) to isolate electronic contributions .
- Solubility and Bioavailability : Use logP calculations and HPLC-MS to assess lipophilicity. For instance, the phenylsulfonyl group increases solubility in polar solvents but may reduce membrane permeability .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to kinase targets .
Q. How can computational methods optimize the design of derivatives for specific biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the sulfonyl group and halogen-π interactions with aromatic residues .
- QSAR Modeling : Correlate substituent properties (Hammett σ, molar refractivity) with activity data. For example, electron-donating groups at position 5 improve potency against JAK2 .
- MD Simulations : Assess conformational stability of the ethyl group in aqueous vs. hydrophobic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
